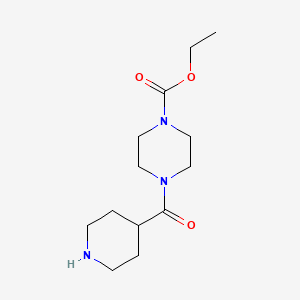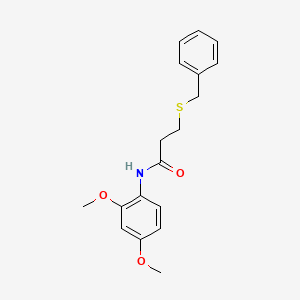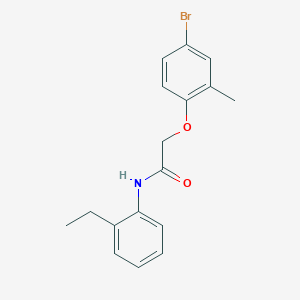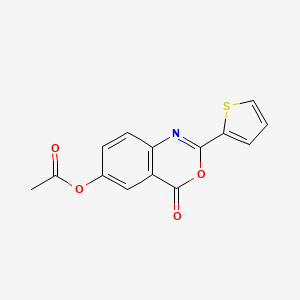
ethyl 4-(4-piperidinylcarbonyl)-1-piperazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(4-piperidinylcarbonyl)-1-piperazinecarboxylate is a chemical compound that has been widely used in scientific research. It is a piperazine derivative that has shown potential in various applications, including drug development and medicinal chemistry.
作用机制
The mechanism of action of Ethyl 4-(4-piperidinylcarbonyl)-1-piperazinecarboxylate is not fully understood. However, it is believed to act as a modulator of the central nervous system by interacting with various neurotransmitter receptors, including dopamine, serotonin, and glutamate receptors. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to have anxiolytic and antipsychotic effects in animal models of anxiety and schizophrenia, respectively. Additionally, it has been shown to have neuroprotective effects against oxidative stress and inflammation.
实验室实验的优点和局限性
One advantage of using Ethyl 4-(4-piperidinylcarbonyl)-1-piperazinecarboxylate in lab experiments is its versatility. It can be easily modified to produce derivatives with different properties, making it a useful scaffold for drug development. Another advantage is its relatively low toxicity, which makes it suitable for in vivo studies. However, one limitation is its limited solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the use of Ethyl 4-(4-piperidinylcarbonyl)-1-piperazinecarboxylate in scientific research. One direction is the development of new derivatives with improved properties for drug development. Another direction is the investigation of its potential as a therapeutic agent for other neurological disorders, such as Parkinson's disease and epilepsy. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its use in lab experiments.
In conclusion, this compound is a promising compound that has shown potential in various scientific research applications. Its versatility, low toxicity, and potential therapeutic effects make it a valuable scaffold for drug development and a useful tool in the investigation of neurological disorders.
合成方法
The synthesis of Ethyl 4-(4-piperidinylcarbonyl)-1-piperazinecarboxylate can be achieved through a reaction between ethyl piperazine-1-carboxylate and 4-piperidinecarboxylic acid. The reaction is carried out in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain the final compound.
科学研究应用
Ethyl 4-(4-piperidinylcarbonyl)-1-piperazinecarboxylate has been extensively used in scientific research for various applications. It has shown potential as a scaffold for the development of new drugs, particularly in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. It has also been used as a ligand in the synthesis of metal complexes for catalytic and medicinal purposes.
属性
IUPAC Name |
ethyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O3/c1-2-19-13(18)16-9-7-15(8-10-16)12(17)11-3-5-14-6-4-11/h11,14H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHTXCGELLSSEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[({4-[acetyl(methyl)amino]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B5837697.png)

![2-[4-(anilinocarbonothioyl)-1-piperazinyl]acetamide](/img/structure/B5837712.png)

![2-(3,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5837737.png)
![(2,4-dimethoxybenzyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5837747.png)
![N-ethyl-2-(4-methoxyphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5837755.png)
![3-chloro-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5837765.png)

![N-{3,5-dichloro-2-[(4-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5837792.png)
![N'-[1-(5-nitro-2-furyl)ethylidene]nicotinohydrazide](/img/structure/B5837798.png)


